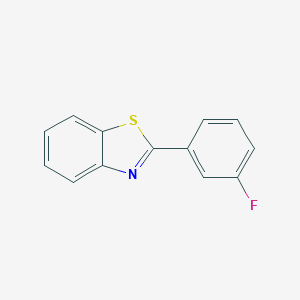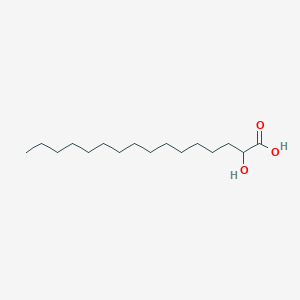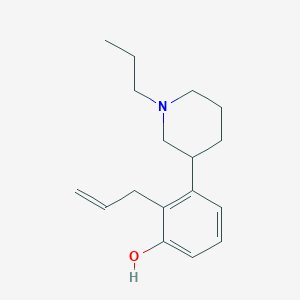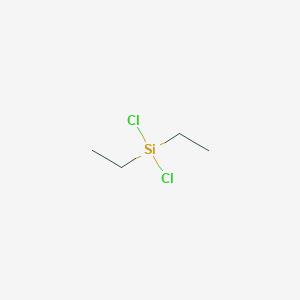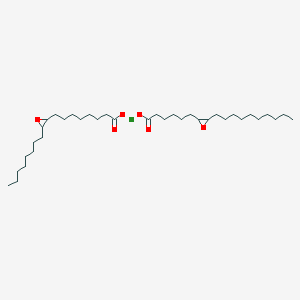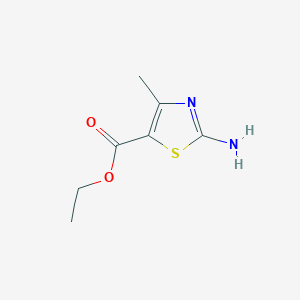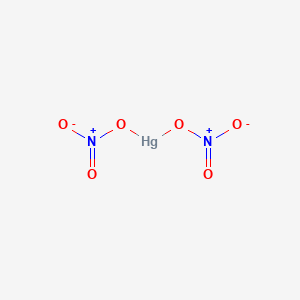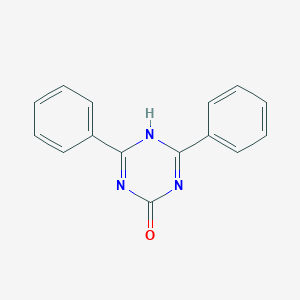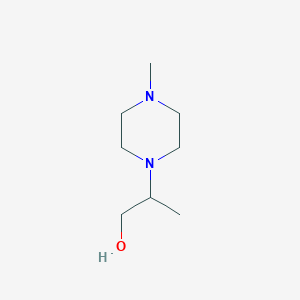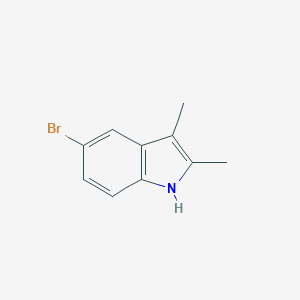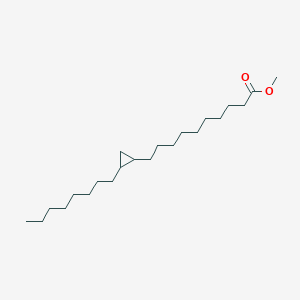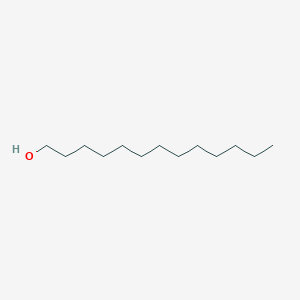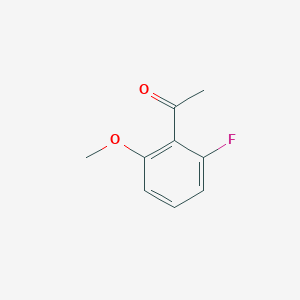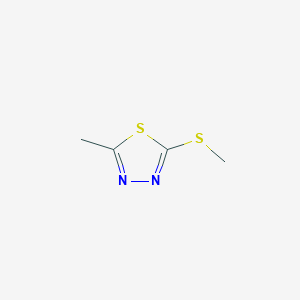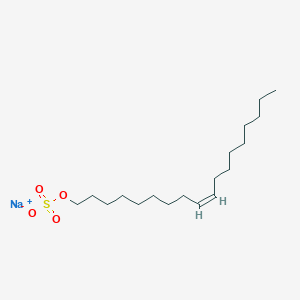
Sodium oleyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium oleyl sulfate (SOS) is a surfactant that is commonly used in various industries, including pharmaceuticals, personal care products, and detergents. It is a sodium salt of oleyl sulfate, which is derived from oleic acid, a fatty acid found in animal and vegetable fats and oils. SOS is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in water.
Wirkmechanismus
The mechanism of action of Sodium oleyl sulfate is based on its ability to form micelles in aqueous solutions. Micelles are aggregates of surfactant molecules that form spontaneously in water and have a hydrophobic core and a hydrophilic shell. Sodium oleyl sulfate molecules arrange themselves in such a way that the hydrophobic tails face inward, while the hydrophilic heads face outward. This arrangement allows Sodium oleyl sulfate to solubilize hydrophobic compounds, such as drugs and lipids, in water.
Biochemische Und Physiologische Effekte
Sodium oleyl sulfate has been shown to have some biochemical and physiological effects, such as cytotoxicity and hemolytic activity. However, these effects are dependent on the concentration and exposure time of Sodium oleyl sulfate. At low concentrations, Sodium oleyl sulfate has been shown to have no significant cytotoxicity or hemolytic activity. At higher concentrations, Sodium oleyl sulfate can cause membrane damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium oleyl sulfate has several advantages for lab experiments, such as its ability to enhance the solubility of hydrophobic compounds and its low toxicity at low concentrations. However, Sodium oleyl sulfate has some limitations, such as its potential interference with some assays and its sensitivity to pH and temperature.
Zukünftige Richtungen
There are several future directions for the research and development of Sodium oleyl sulfate. One direction is to explore its potential applications in the field of nanomedicine, such as targeted drug delivery and imaging. Another direction is to investigate its effects on biological membranes and lipid bilayers. Additionally, there is a need to develop new and more efficient synthesis methods for Sodium oleyl sulfate.
Synthesemethoden
Sodium oleyl sulfate can be synthesized through the reaction of oleic acid with sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is a white or yellowish powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Sodium oleyl sulfate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and protein purification. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin, and improve the transfection efficiency of gene vectors. Sodium oleyl sulfate has also been used as a surfactant in the purification of proteins, such as antibodies and enzymes.
Eigenschaften
CAS-Nummer |
1847-55-8 |
|---|---|
Produktname |
Sodium oleyl sulfate |
Molekularformel |
C18H35NaO4S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
sodium;[(Z)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |
InChI-Schlüssel |
MWZFQMUXPSUDJQ-KVVVOXFISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
1847-55-8 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



